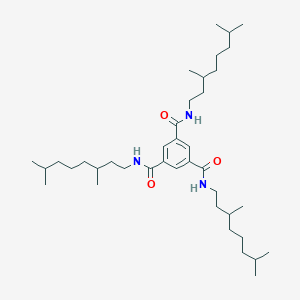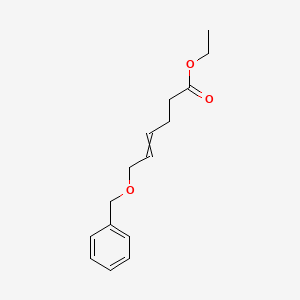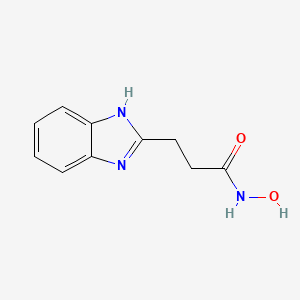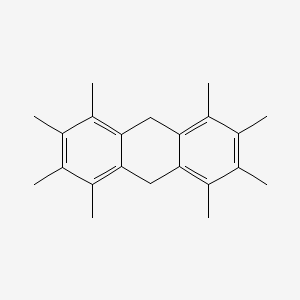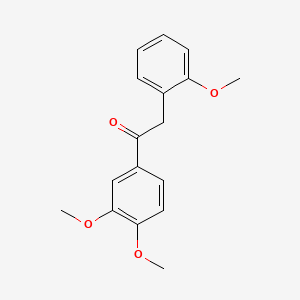
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by an ethanone bridge. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanoic acid
Reduction: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application
Electrophilic interactions: The carbonyl group can act as an electrophile in reactions with nucleophiles.
Aromatic interactions: The aromatic rings can participate in π-π stacking interactions with other aromatic systems.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one
- 1-(2-Methoxyphenyl)-2-phenylethan-1-one
- 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the presence of methoxy groups on both phenyl rings, which can influence its reactivity and interactions. The specific substitution pattern can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
属性
CAS 编号 |
144011-03-0 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-15-7-5-4-6-13(15)10-14(18)12-8-9-16(20-2)17(11-12)21-3/h4-9,11H,10H2,1-3H3 |
InChI 键 |
RNVOVQQDIZDNEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


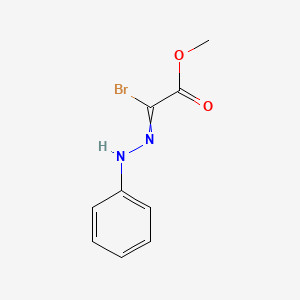
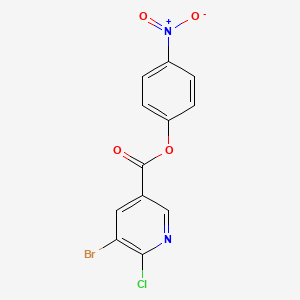
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
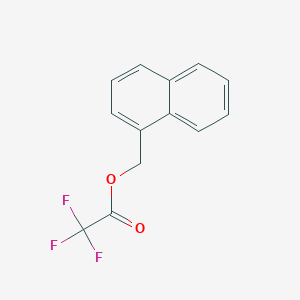
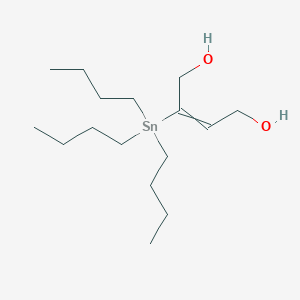
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
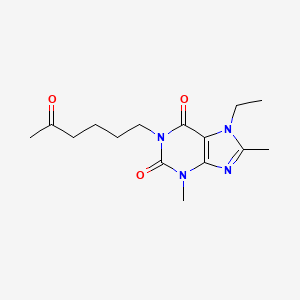
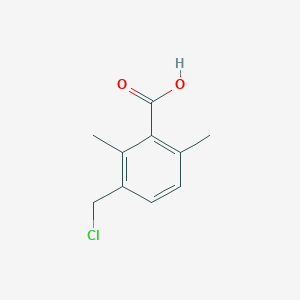
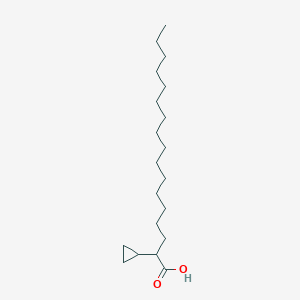
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
